BenchChemオンラインストアへようこそ!

[trans-4-methoxytetrahydro-3-furanyl]amine hydrochloride

Lipophilicity Drug Design ADME

[trans-4-Methoxytetrahydro-3-furanyl]amine hydrochloride (CAS: 1609395-41-6) is a racemic trans-configured tetrahydrofuran amine derivative supplied as a hydrochloride salt. Its molecular formula is C₅H₁₂ClNO₂ (MW 153.61 g/mol) and it is available at ≥98% purity.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61
CAS No. 1609395-41-6
Cat. No. B2712306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[trans-4-methoxytetrahydro-3-furanyl]amine hydrochloride
CAS1609395-41-6
Molecular FormulaC5H12ClNO2
Molecular Weight153.61
Structural Identifiers
SMILESCOC1COCC1N.Cl
InChIInChI=1S/C5H11NO2.ClH/c1-7-5-3-8-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m0./s1
InChIKeyKDANNXAXAYGSFR-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[trans-4-Methoxytetrahydro-3-furanyl]amine hydrochloride (CAS 1609395-41-6): Procurement-Ready Chiral Building Block


[trans-4-Methoxytetrahydro-3-furanyl]amine hydrochloride (CAS: 1609395-41-6) is a racemic trans-configured tetrahydrofuran amine derivative supplied as a hydrochloride salt . Its molecular formula is C₅H₁₂ClNO₂ (MW 153.61 g/mol) and it is available at ≥98% purity . The compound serves as a stereochemically defined building block in medicinal chemistry, most notably enabling the synthesis of highly selective FGFR4 kinase inhibitors as documented in US11667631 [1].

Why cis-4-Methoxytetrahydrofuran-3-amine hydrochloride Cannot Substitute for the trans Isomer in Precision Synthesis


Substituting the trans isomer (CAS 1609395-41-6) with its cis counterpart (CAS 1609396-30-6) or the free base introduces quantifiable physicochemical divergence that directly impacts drug design outcomes. The trans isomer exhibits a LogP of -0.52 versus -1.24 for the cis isomer – a ΔLogP of 0.72, representing substantially higher lipophilicity . This difference alone can alter membrane permeability and ADME profiles in lead compounds. Furthermore, patent exemplification in US11667631 demonstrates that the trans-4-methoxytetrahydrofuran-3-yl moiety, when incorporated into an FGFR4 inhibitor scaffold, delivers >4,300-fold selectivity over FGFR1 (IC50 2.31 nM vs. 10,000 nM) [1]. Stereochemical substitution would compromise this selectivity architecture.

Quantitative Differentiation Evidence for [trans-4-methoxytetrahydro-3-furanyl]amine hydrochloride (1609395-41-6)


Lipophilicity Advantage: trans vs. cis Isomer LogP Head-to-Head

The trans isomer (CAS 1609395-41-6) exhibits a LogP of -0.52, compared to -1.24 for the cis isomer (CAS 1609396-30-6), yielding a ΔLogP of +0.72 . This indicates that the trans configuration provides markedly higher lipophilicity, which can enhance passive membrane permeability in lead optimization campaigns.

Lipophilicity Drug Design ADME

FGFR4 Selectivity Enabled by the trans-4-Methoxytetrahydrofuran-3-yl Moiety

A compound incorporating the trans-4-methoxytetrahydrofuran-3-yl group as a structural element (Example 67 of US11667631) achieved an IC50 of 2.31 nM against FGFR4, while showing an IC50 of 10,000 nM against FGFR1 in the same TR-FRET assay, corresponding to >4,300-fold selectivity [1]. This demonstrates that the trans stereochemistry is integral to achieving high FGFR4/FGFR1 discrimination.

Kinase Inhibition FGFR4 Selectivity

Hydrochloride Salt Advantage for Physicochemical Handling vs. Free Base

The hydrochloride salt (CAS 1609395-41-6) is a solid with a molecular weight of 153.61 g/mol, while the corresponding free base (CAS 1621273-39-9, (3S,4R)-4-methoxytetrahydrofuran-3-amine) has a molecular weight of 117.15 g/mol and a predicted boiling point of 164.7±40.0 °C . The salt form provides enhanced solid-state stability, easier gravimetric handling, and improved aqueous solubility, all critical for reproducible laboratory workflows.

Salt Form Solid-State Stability Formulation

Stereochemical Definition as a Chiral Building Block for Patent-Protected Scaffolds

The trans racemic configuration (rel-(3S,4R)) of this building block is explicitly specified in two distinct patented drug discovery programs: FGFR4 inhibitors (US11667631) and PDE1 inhibitors (US11535611) [1][2]. In US11535611 Example 11, the trans-4-methoxytetrahydrofuran-3-yl amine is coupled to a pyrazolo[4,3-b]pyridine core to produce a PDE1C inhibitor with an IC50 of 1,480 nM [2]. This demonstrates that the defined trans geometry is a deliberate design choice for accessing specific patent landscapes.

Chiral Synthesis Building Block Patent Exemplification

High Purity Specification Reduces Downstream Purification Burden

The target compound is commercially available at a purity of ≥98% (LeYan, Product 1601603) , compared to typical 95% offerings for stereochemically related analogs . This higher baseline purity reduces the need for re-purification prior to use in multistep syntheses or biological assays.

Purity Quality Control Procurement

Optimal Procurement and Application Scenarios for [trans-4-methoxytetrahydro-3-furanyl]amine hydrochloride


FGFR4-Selective Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing FGFR4-selective inhibitors for hepatocellular carcinoma can use this building block to install the trans-4-methoxytetrahydrofuran-3-yl moiety that has been validated to deliver >4,300-fold selectivity over FGFR1 (IC50 2.31 nM vs. 10,000 nM) [1]. The high lipophilicity (LogP -0.52) of the trans isomer contributes to the membrane permeability required for cellular target engagement .

Scaffold Hopping in PDE1 Inhibitor Programs

Researchers developing PDE1 inhibitors for cognitive or cardiovascular indications can leverage the trans-4-methoxytetrahydrofuran-3-amine as a validated amine coupling partner, as demonstrated in US11535611 Example 11 where it is used to construct a pyrazolo[4,3-b]pyridine PDE1C inhibitor [1]. The defined stereochemistry ensures consistent SAR trends across analog series.

Chiral Building Block for Fragment-Based Drug Discovery (FBDD)

Fragment-based campaigns that require amine-containing tetrahydrofuran fragments with defined trans stereochemistry can procure this compound at 98% purity [1] to minimize the purification burden during fragment elaboration. The solid hydrochloride salt form enables accurate dispensing on automated liquid handlers and powder-dispensing platforms .

PDE-Focused Parallel Library Synthesis

The compound's primary amine functionality, combined with the rigid tetrahydrofuran scaffold, makes it suitable for parallel amide coupling or reductive amination reactions in PDE-targeted libraries. The >3% purity advantage over standard 95% building blocks reduces the incidence of impurity-derived false positives in biochemical screening cascades [1].

Quote Request

Request a Quote for [trans-4-methoxytetrahydro-3-furanyl]amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.